molecular formula C24H36O2 B1201978 Ethyl docosahexaenate CAS No. 1020718-25-5

Ethyl docosahexaenate

Cat. No.: B1201978
CAS No.: 1020718-25-5
M. Wt: 356.5 g/mol
InChI Key: TYLNXKAVUJJPMU-UHFFFAOYSA-N
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Description

Ethyl docosahexaenate, also known as this compound, is a useful research compound. Its molecular formula is C24H36O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biotechnological Production : Ethyl docosahexaenoate can be efficiently produced through ethyl esterification using immobilized Candida antarctica lipase, achieving high esterification levels. This process is significant in pharmaceutical applications due to its beneficial physiological activities (Shimada et al., 2001).

  • Therapeutic Use in Peroxisomal Disorders : In patients with peroxisome biogenesis disorders, treatment with docosahexaenoic acid ethyl ester has shown potential benefits in visual function, indicating its importance in managing these conditions (Noguer & Martínez, 2010).

  • Hypertriglyceridemia Treatment : As a high-purity ethyl ester of eicosapentaenoic acid (EPA), Icosapent ethyl, which contains EPA but not DHA, is effective in lowering triglyceride levels in adults with severe hypertriglyceridemia, demonstrating the therapeutic potential of similar fatty acid ethyl esters (Kim & McCormack, 2014).

  • Neuroprotective Effects : Ethyl docosahexaenoate administration in prenatal rats has shown protective effects against oxidative stress in the brain, suggesting its potential role in neuroprotection and brain health (Glozman, Green, & Yavin, 1998).

  • Pharmaceutical Production : Continuous production of ethyl esters of omega-3 fatty acids, including docosahexaenoic acid, using lipase-catalyzed transesterification in an ultrasonic packed-bed bioreactor, demonstrates an innovative method for pharmaceutical ingredient production (Kuo et al., 2022).

  • Cognitive Improvement : Dietary intake of docosahexaenoic acid ethyl ester has shown to improve maze-learning ability in mice, suggesting its potential in enhancing cognitive functions and brain health (Lim & Suzuki, 2000).

  • Restoration in Fetal Rats : Intraamniotic administration of ethyl-docosahexaenoate in n-3 fatty acid-deficient fetal rats effectively restores docosahexaenoic acid levels, highlighting its potential in addressing deficiencies in essential fatty acids (Green, Kamensky, & Yavin, 1997).

  • Anti-Oxidative Properties : Ethyl docosahexaenoate has been found to decrease lipid peroxidation in the brain, mediated by activation of prostanoid and nitric oxide pathways, suggesting its role in reducing oxidative stress (Green, Glozman, & Yavin, 2001).

Mechanism of Action

Target of Action

Ethyl docosahexaenoate, also known as Ethyl cis-4,7,10,13,16,19-Docosahexaenoate, is a long-chain fatty acid ethyl ester . It is derived from the formal condensation of the carboxy group of docosahexaenoic acid (DHA) with the hydroxy group of ethanol . The primary targets of Ethyl docosahexaenoate are the apolipoprotein B-containing lipoproteins .

Mode of Action

Ethyl docosahexaenoate interacts with its targets, the apolipoprotein B-containing lipoproteins, and affects their function .

Biochemical Pathways

The biochemical pathways affected by Ethyl docosahexaenoate are those involving the metabolism of apolipoprotein B-containing lipoproteins . The compound reduces the production of very-low-density lipoprotein (VLDL) in the liver, likely through increased hepatic fatty acid oxidation . This leads to decreased fasting and postprandial serum triglyceride levels .

Pharmacokinetics

It is known that dha, from which ethyl docosahexaenoate is derived, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

The action of Ethyl docosahexaenoate results in decreased serum triglyceride levels, both fasting and postprandial . This is achieved through reduced production of VLDL in the liver and increased clearance of chylomicrons .

Action Environment

The action, efficacy, and stability of Ethyl docosahexaenoate can be influenced by various environmental factors. For instance, the compound’s oxidative stability can be affected by the presence of oxygen

Future Directions

Docosahexaenoic acid (DHA), from which Ethyl docosahexaenoate is derived, has significant health benefits . DHA has been found to improve metabolic disorders associated with obesity and has anti-inflammatory, anti-obesity, and anti-adipogenesis effects . Therefore, future research may focus on the development of DHA delivery systems to overcome the instability of DHA in gastrointestinal digestion, improve the bioavailability of DHA, and better play the role of its functionality .

Biochemical Analysis

Biochemical Properties

Ethyl docosahexaenate is involved in several biochemical reactions, primarily due to its structural similarity to DHA. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the ester bond, releasing DHA. This interaction is crucial for the incorporation of DHA into cell membranes, where it influences membrane fluidity and function. Additionally, this compound interacts with cyclooxygenase and lipoxygenase enzymes, leading to the production of bioactive lipid mediators that play roles in inflammation and cell signaling .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances membrane fluidity, which is essential for proper synaptic function and neurotransmission. It also influences cell signaling pathways, such as the PI3K/Akt pathway, promoting cell survival and neuroprotection. In immune cells, this compound modulates the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects. Furthermore, it affects gene expression by acting as a ligand for nuclear receptors, such as PPARs, which regulate genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PPARs, leading to changes in gene expression that promote anti-inflammatory and lipid-regulating effects. Additionally, it can be incorporated into cell membranes, where it influences membrane-associated proteins and receptors. This compound also inhibits the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. These molecular interactions contribute to its overall beneficial effects on cellular function and health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under physiological conditions but can undergo oxidation, leading to the formation of lipid peroxides. Long-term studies have shown that chronic administration of this compound can lead to sustained incorporation into cell membranes, resulting in prolonged neuroprotective and anti-inflammatory effects. Its stability and efficacy can be influenced by factors such as storage conditions and exposure to light and oxygen .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, it has been shown to improve cognitive function and reduce inflammation in models of neurodegenerative diseases. At high doses, it can lead to adverse effects, such as oxidative stress and lipid peroxidation. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is metabolized through pathways similar to those of DHA. It undergoes beta-oxidation in the mitochondria, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, it can be converted back to DHA through hydrolysis by esterases. This metabolic flexibility allows this compound to contribute to various physiological processes, including energy metabolism and the synthesis of bioactive lipid mediators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to lipid transport proteins, such as albumin and lipoproteins. It is incorporated into cell membranes, where it can influence membrane fluidity and function. The distribution of this compound is uneven, with higher concentrations found in tissues with high metabolic activity, such as the brain and liver. This selective distribution is crucial for its role in supporting cellular function and health .

Subcellular Localization

This compound is primarily localized in the phospholipid bilayer of cell membranes. It can also be found in intracellular organelles, such as mitochondria and the endoplasmic reticulum, where it influences membrane dynamics and function. The subcellular localization of this compound is directed by its incorporation into phospholipids, which are targeted to specific cellular compartments. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .

Properties

IUPAC Name

ethyl docosa-2,4,6,8,10,12-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNXKAVUJJPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276426
Record name Ethyl 2,4,6,8,10,12-docosahexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-25-5
Record name Ethyl 2,4,6,8,10,12-docosahexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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